Elvitegravir-d6 (Major)

Description

Contextualizing Elvitegravir (B1684570) in Antiviral Drug Discovery Research

Elvitegravir is a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs. nih.gov It targets the HIV-1 integrase enzyme, which is essential for the replication of the human immunodeficiency virus (HIV). nih.gov By inhibiting this enzyme, Elvitegravir prevents the viral DNA from integrating into the host cell's genome, thereby halting the propagation of the virus. rroij.comrroij.com This mechanism of action makes it a critical component in combination antiretroviral therapy for the treatment of HIV-1 infection. nih.govelsevierpure.com The development and study of Elvitegravir are representative of modern antiviral research, which focuses on highly specific molecular targets within the viral life cycle.

Significance of Isotopic Labeling in Pharmaceutical Sciences and Research

Isotopic labeling, the practice of replacing one or more atoms of a molecule with their isotope, is a cornerstone of modern pharmaceutical sciences. The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H or D) is particularly valuable. medchemexpress.com Deuterated compounds are chemically identical to their non-labeled counterparts in terms of their biological activity, but their increased mass allows them to be distinguished in analytical assays. medchemexpress.com This property is crucial for a variety of applications, including:

Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.gov

Metabolite Identification: Elucidating the metabolic pathways of a drug.

Bioanalytical Assays: Serving as ideal internal standards for quantitative analysis, especially in mass spectrometry.

Stable isotope-labeled internal standards are considered the gold standard in bioanalysis because they behave almost identically to the analyte during sample extraction, chromatography, and ionization, thus correcting for variability and enhancing the accuracy and precision of measurements. nih.gov

Rationale for Elvitegravir-d6 Research Focus in Preclinical and Analytical Contexts

The primary and most critical application of Elvitegravir-d6 is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Elvitegravir in biological matrices such as plasma. nih.govnih.gov In preclinical studies, such as those involving animal models, and in clinical research, accurate measurement of drug concentrations is paramount for determining pharmacokinetic profiles and ensuring therapeutic efficacy. nih.govnih.gov

Elvitegravir-d6 is ideally suited for this role because its six deuterium atoms give it a higher mass than the unlabeled Elvitegravir. This mass difference allows the two compounds to be distinguished by a mass spectrometer, while their identical chemical properties ensure they co-elute during chromatography and have similar ionization efficiencies. nih.govnih.gov This minimizes matrix effects and improves the reliability of the quantification of Elvitegravir. nih.gov The use of Elvitegravir-d6 is explicitly mentioned in several validated LC-MS/MS methods developed for monitoring Elvitegravir levels in research and clinical settings. nih.govnih.govoup.com

Research Findings and Method Validation

Numerous studies have detailed the development and validation of LC-MS/MS assays for the simultaneous quantification of Elvitegravir and other antiretroviral drugs, where Elvitegravir-d6 serves as the internal standard. These methods are crucial for therapeutic drug monitoring and pharmacokinetic research.

A key aspect of these methods is the use of selected reaction monitoring (SRM) in a triple quadrupole mass spectrometer. This technique involves isolating a specific parent ion (precursor ion) of the analyte and its internal standard, fragmenting them, and then detecting a specific product ion for each. This highly selective process ensures that only the compounds of interest are quantified.

Below are tables summarizing the mass spectrometry parameters and validation data from a representative study utilizing Elvitegravir-d6.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Elvitegravir | 448.3 | 279.1 |

| Elvitegravir-d6 (Internal Standard) | 454.3 | 279.1 |

| Parameter | Result |

|---|---|

| Linearity Range | 50 to 5000 ng/mL in plasma |

| Inter-day Precision (CV%) | 3.0% - 6.3% |

| Accuracy | 3.8% - 7.2% |

| Matrix Effects Variability | <6.4% |

The data in the tables are compiled from published research and are representative of typical values found in validated bioanalytical methods. nih.gov

The high precision and accuracy demonstrated in these validation studies underscore the essential role of Elvitegravir-d6 in generating reliable data for preclinical and clinical research. Without such a robust internal standard, the accurate characterization of Elvitegravir's pharmacokinetic properties would be significantly more challenging.

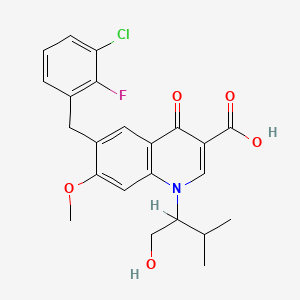

Structure

3D Structure

Properties

IUPAC Name |

6-[(3-chloro-2-fluorophenyl)methyl]-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZYLCPPVHEVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Biochemical Interactions of Elvitegravir

Elvitegravir (B1684570) as an Integrase Strand Transfer Inhibitor (INSTI)

Elvitegravir is classified as an integrase strand transfer inhibitor (INSTI), a class of antiretroviral drugs that specifically targets the HIV-1 integrase enzyme. drugbank.comnih.govtandfonline.com This enzyme is crucial for the replication cycle of the virus. By inhibiting this key step, Elvitegravir effectively halts the propagation of the viral infection. drugbank.comrroij.com The development of INSTIs like Elvitegravir marked a significant advancement in the management of HIV-1, offering a potent therapeutic option for patients, including those with resistance to other antiretroviral drug classes. tandfonline.comnih.gov

Inhibition of HIV-1 Integrase Enzyme Function in Viral Replication

The primary role of the HIV-1 integrase enzyme is to insert the viral DNA into the host cell's genomic DNA, a critical process for viral replication. drugbank.comrroij.com Elvitegravir specifically blocks the strand transfer step of this integration process. nih.govtandfonline.comexpasy.org This inhibition prevents the covalent linkage of the viral DNA to the host chromosome, thereby blocking the formation of the HIV-1 provirus and halting the replication cycle. drugbank.comtandfonline.comtga.gov.au The potent inhibitory activity of Elvitegravir against HIV-1 integrase is demonstrated by its low half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values in in vitro assays. dovepress.compmda.go.jp

| Assay Type | Target | IC50/EC50 Value |

| Strand Transfer Inhibition | HIV-1 Integrase | 7.2 nM (IC50) |

| HIV-1 Infection Assay | HIV-1 | 0.9 nM (EC50) |

| Concerted Integration | HIV-1 Integrase | 8.5 nM (IC50) |

| Antiviral Activity | Wild-type HIV-1 | 0.38 nM (EC50) |

| Antiviral Activity | HIV-1 Macrophage-tropic virus | 0.35 nM (EC50) |

| Antiviral Activity | Clinical HIV-1 isolates | 0.62 nM (EC50) |

This table presents a summary of the in vitro inhibitory and antiviral activities of Elvitegravir.

Specificity of Elvitegravir: Lack of Inhibition of Human Topoisomerases I or II

A key characteristic of Elvitegravir is its high specificity for the HIV-1 integrase enzyme. drugbank.comtga.gov.autga.gov.au Extensive studies have shown that Elvitegravir does not inhibit human topoisomerases I or II, which are enzymes that share some functional similarities with integrase. drugbank.comtga.gov.aupmda.go.jptga.gov.au This lack of off-target activity on host cellular enzymes is a crucial factor in the drug's favorable safety profile, as it minimizes the potential for drug-induced cytotoxicity. rroij.com

Molecular Basis of Integrase Inhibition and Ligand-Target Interactions

The molecular mechanism of Elvitegravir's inhibitory action involves its interaction with the active site of the HIV-1 integrase enzyme. wikipedia.orgnih.gov Like other INSTIs, Elvitegravir contains a structural motif that chelates the divalent magnesium ions (Mg2+) present in the enzyme's catalytic core. dovepress.comwikipedia.org This interaction is crucial for blocking the active site and preventing its binding to the host DNA. wikipedia.org

Structural studies, often using the prototype foamy virus (PFV) integrase as a model due to its high similarity to HIV-1 integrase, have provided detailed insights into these interactions. nih.govasm.org These studies reveal that Elvitegravir binds to the intasome, the complex of integrase and viral DNA, and displaces the terminal 3' nucleotide of the viral DNA, thereby inactivating the complex. nih.gov Molecular dynamics simulations have further elucidated the competitive-like nature of Elvitegravir's inhibition and the importance of hydrophobic interactions with specific residues, such as Pro145, within the integrase active site. indexcopernicus.comacs.org The binding of Elvitegravir to the integrase-viral DNA complex effectively prevents the subsequent strand transfer reaction. dovepress.com

Synthetic Strategies and Chemical Modification Research of Elvitegravir and Its Deuterated Analogues

Overview of Elvitegravir (B1684570) Synthetic Approaches

The synthesis of Elvitegravir, a potent HIV-1 integrase inhibitor, has been approached through various routes since its inception. The core structure, a substituted 4-oxo-1,4-dihydroquinoline, presents a significant synthetic challenge.

Initial synthetic processes developed by Japan Tobacco Inc. started from 2,4-difluorobenzoic acid. google.com This multi-step process involved building the key benzoyl acrylate (B77674) intermediate, which then reacts with (S)-(+)-valinol to form an enamine. google.com Subsequent cyclization yields the quinolone core. google.com

Other patented routes have explored different strategies for constructing the quinolone ring and introducing the characteristic side chains. For instance, one method involves converting 5-bromo-2,4-dimethoxybenzoic acid and 2-chloro-3-fluorobenzaldehyde (B1590896) into a key enamine intermediate (48), which is then cyclized. mdpi.com Another approach by Gilead Sciences starts with 2,4-dimethoxybenzoic acid, converting it through a sequence of reactions into a β-keto ester (20), which is then elaborated into Elvitegravir. google.com These varied approaches highlight the ongoing efforts to optimize the synthesis for efficiency and scale. researchgate.netgoogle.com

Table 1: Comparison of Selected Elvitegravir Synthetic Routes

| Starting Material | Key Intermediate(s) | Key Reactions | Reference |

|---|---|---|---|

| 2,4-Difluorobenzoic acid | Benzoyl acrylate, Enamine | Substitution with (S)-(+)-valinol, Cyclization | google.com |

| 2,4-Dimethoxyacetophenone | 5-halo acetophenones, Benzoylacetates | Halogenation, Condensation, BSA-mediated cyclization, Negishi coupling | consensus.appresearchgate.net |

Deuteration Strategies for Elvitegravir-d6 Synthesis

The synthesis of Elvitegravir-d6, a deuterated analogue of Elvitegravir, involves the specific incorporation of six deuterium (B1214612) atoms into the molecule. medchemexpress.com While detailed step-by-step synthetic procedures are proprietary, the strategies for creating such isotopically labeled compounds generally rely on two main approaches: using deuterium-enriched starting materials or performing hydrogen-deuterium exchange reactions on intermediates. google.comgoogle.com

Given the structure of Elvitegravir, the most likely positions for deuteration to create a stable "d6" version would be on the methyl groups of the valinol-derived side chain. The synthesis would likely proceed in a manner analogous to the non-deuterated compound, but utilizing a deuterated version of a key building block. google.com For example, a deuterated (S)-valinol could be introduced during the formation of the enamine intermediate.

The use of deuteration in drug molecules has gained significant attention for its potential to alter pharmacokinetic profiles by affecting metabolic pathways. medchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. This strategy has been successfully applied to other drugs, such as in the development of deutetrabenazine from tetrabenazine. acs.org

Research on Other Deuterated Elvitegravir Analogues (e.g., Elvitegravir-d8)

Beyond Elvitegravir-d6, other deuterated analogues have been synthesized, most notably Elvitegravir-d8. medchemexpress.comimmunomart.commedchemexpress.com Elvitegravir-d8 is a stable, isotopically labeled version of the parent drug that serves a critical role in analytical and research settings. medchemexpress.comimmunomart.com

Its primary application is as an internal standard for quantitative analysis, particularly in studies using liquid chromatography-mass spectrometry (LC-MS). medchemexpress.comnih.gov By adding a known quantity of Elvitegravir-d8 to a sample, researchers can accurately measure the concentration of Elvitegravir, as the deuterated version behaves almost identically during extraction and ionization but is distinguishable by its higher mass. nih.gov This technique is fundamental in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of Elvitegravir in the body. nih.gov

Table 2: Overview of Elvitegravir and its Deuterated Analogues

| Compound | Deuterium Count | Primary Use | Reference |

|---|---|---|---|

| Elvitegravir | 0 | HIV-1 Integrase Inhibitor | mdpi.com |

| Elvitegravir-d6 | 6 | Deuterated Analogue for Research | medchemexpress.comescholarship.org |

Development of Novel Integrase Inhibitor Structures through Chemical Synthesis

The success of Elvitegravir has catalyzed extensive research into the design and synthesis of new integrase inhibitors, aiming to improve potency, overcome resistance, and broaden the therapeutic window. wikipedia.orgnih.gov This research has evolved in several directions, largely centered around modifications of the core pharmacophore responsible for binding to the integrase enzyme's active site. wikipedia.orgbrieflands.com

One major avenue of research involves modifying the quinolone scaffold of Elvitegravir. mdpi.combrieflands.com Scientists have synthesized numerous analogues by altering substituents on the quinoline (B57606) ring. For example, novel pyrazolyl-4-oxo-4H-quinoline-3-carboxylic acids and 5-R-quinolone carboxylic acids have been created as structural analogues of Elvitegravir. mdpi.com Another approach led to naphthyridinone-containing inhibitors, which were designed by incorporating an additional nitrogen atom into the fused ring system of Elvitegravir, resulting in compounds with low nanomolar potencies. brieflands.com

Other research has focused on entirely new scaffolds that mimic the metal-chelating function of the diketo acid (DKA) motif found in early integrase inhibitors. brieflands.comacs.org The discovery that the monoketo acid moiety in Elvitegravir could effectively replace the DKA motif was a significant breakthrough. brieflands.comrsc.org This has inspired the creation of diverse structures, including indole-β-diketo acid derivatives and thiazolothiazepines, which are designed to interact with the highly conserved magnesium ions and key amino acid residues in the integrase active site. acs.orgnih.gov The development of second-generation inhibitors like Dolutegravir and Bictegravir, which feature distinct carbamoylpyridone cores, further illustrates the move towards novel structures that retain efficacy against viral strains resistant to first-generation inhibitors like Elvitegravir. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (S)-(+)-valinol |

| 2,4-Difluorobenzoic acid |

| 2,4-Dimethoxyacetophenone |

| 2-Chloro-3-fluorobenzaldehyde |

| 5-Bromo-2,4-dimethoxybenzoic acid |

| Bictegravir |

| Cabotegravir |

| Cobicistat |

| Dolutegravir |

| Elvitegravir |

| Elvitegravir-d6 |

| Elvitegravir-d8 |

| Emtricitabine |

| N,O-Bis(trimethylsilyl)acetamide |

| Raltegravir |

| Tenofovir (B777) |

| Tenofovir alafenamide |

Metabolic Pathways and Biotransformation Research of Elvitegravir in Vitro and Animal Studies

Primary Oxidative Metabolism via Cytochrome P450 Enzymes (CYP3A)

The primary route of elvitegravir (B1684570) metabolism is through oxidation, a process predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. tga.gov.aunih.govwikipedia.orgnih.gov Studies have consistently shown that CYP3A4 is the major enzyme responsible for the initial breakdown of elvitegravir. nih.govplos.orgsemanticscholar.org This metabolic pathway involves both aromatic and aliphatic hydroxylation of the elvitegravir molecule. tga.gov.autga.gov.au

The significant role of CYP3A in elvitegravir's metabolism underscores the potential for drug-drug interactions. wikipedia.orgeuropa.eu Co-administration with potent inducers of CYP3A can lead to decreased plasma concentrations of elvitegravir, potentially compromising its therapeutic effect. wikipedia.orgeuropa.eu Conversely, inhibitors of CYP3A can increase elvitegravir levels. nih.govwikipedia.org

Secondary Glucuronidation via Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT1A1/3)

Following primary oxidative metabolism, elvitegravir and its metabolites undergo a secondary metabolic process known as glucuronidation. tga.gov.aunih.govdrugbank.com This reaction is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3. tga.gov.aunih.govwikipedia.org Glucuronidation is a major pathway for the elimination of elvitegravir. scielo.br This process involves the attachment of a glucuronic acid moiety to the drug or its metabolites, increasing their water solubility and facilitating their excretion from the body. tga.gov.autga.gov.au

Characterization of Elvitegravir Metabolites and their Antiviral Activity in Research Models

Research has identified several metabolites of elvitegravir, with p-Hydroxy elvitegravir and a metabolite designated as M1 being among the most notable. ontosight.ai These metabolites, formed through hydroxylation and other metabolic processes, are found at very low levels in plasma. tga.gov.autga.gov.au

In Vitro Metabolic Studies Using Microsomal Preparations and Hepatocyte Cultures

The metabolism of elvitegravir has been extensively studied using in vitro models, primarily human liver microsomes and hepatocyte cultures. plos.orgsemanticscholar.orgnih.govpmda.go.jp These systems allow for a detailed investigation of the enzymes and pathways involved in the drug's biotransformation.

Studies using human liver microsomes have confirmed that CYP3A4 is the principal enzyme responsible for elvitegravir metabolism. plos.orgsemanticscholar.org The kinetic parameters of this metabolism, such as the Michaelis-Menten constant (Km) and the maximum rate of metabolism (Vmax), have been determined in these in vitro systems. pmda.go.jp For instance, one study reported a Km of 21.46 µM and a Vmax of 1265 pmol/min/mg protein for elvitegravir degradation in human liver microsomes. pmda.go.jp The formation of the M1 metabolite in the same system showed a Km of 20.36 µM and a Vmax of 1083 pmol/min/mg protein. pmda.go.jp

Hepatocyte cultures provide a more complete model, as they contain a wider range of metabolic enzymes. In vitro studies with hepatocytes have shown that tenofovir (B777) alafenamide, another antiretroviral agent often co-administered with elvitegravir, is metabolized to tenofovir by carboxylesterase-1 in these cells. tga.gov.aueuropa.eueuropa.eu

| Parameter | EVG Degradation | M1 (GS-9202) Formation |

| Km (µM) | 21.46 | 20.36 |

| Vmax (pmol/min/mg protein) | 1265 | 1083 |

Table: Kinetic parameters of Elvitegravir metabolism in human liver microsomes. pmda.go.jp

Pharmacokinetic Investigations in Preclinical Animal Models Utilizing Elvitegravir and Its Deuterated Analogues

Absorption and Distribution Studies in Animal Systems

The characterization of a drug's absorption and distribution is fundamental in preclinical research to predict its behavior in humans. Studies in various animal models have provided crucial insights into the pharmacokinetic profile of Elvitegravir (B1684570).

The plasma pharmacokinetics of Elvitegravir have been evaluated in several key preclinical species.

Rats: While detailed plasma pharmacokinetic parameters for rats are not extensively published, the oral bioavailability of Elvitegravir in this species has been noted to be approximately 30–35%.

Rhesus Macaques: Studies in rhesus macaques have been instrumental in defining clinically relevant doses. Following a single oral dose of 50 mg/kg of unboosted Elvitegravir, the median plasma pharmacokinetic parameters were determined. These findings were crucial in establishing that this dosage in macaques results in plasma drug concentrations that are within the range observed in humans receiving an 800 mg unboosted dose nih.govwikipedia.orgnih.gov.

Humanized Mice: In a study utilizing humanized mice, a nanoparticle formulation of Elvitegravir administered subcutaneously resulted in sustained plasma concentrations. While this study focused on a specific formulation, it demonstrated the utility of this model in evaluating drug delivery systems for Elvitegravir nih.gov.

Interactive Data Table: Plasma Pharmacokinetic Parameters of Unboosted Elvitegravir in Rhesus Macaques

| Parameter | Median Value | Range |

|---|---|---|

| Cmax (ng/mL) | 282 | 25 - 752 |

| Tmax (h) | 4 | 2 - 8 |

| AUC0–24 (ng·h/mL) | 4012 | 829 - 9353 |

Data from a study with a single oral 50 mg/kg dose.

Understanding the penetration of Elvitegravir into various tissues and fluids is critical, particularly for its application in HIV treatment and prevention, as these sites can act as viral reservoirs or routes of transmission.

Rectal and Vaginal Fluids: In rhesus macaques, Elvitegravir has demonstrated high penetration into both rectal and vaginal fluids, even without a pharmacokinetic booster nih.govwikipedia.orgnih.gov. Notably, the concentrations of Elvitegravir in rectal secretions were found to be approximately six-fold higher than in vaginal secretions wikipedia.org. This high level of penetration is significant for pre-exposure prophylaxis (PrEP) strategies.

Seminal Plasma: There is a lack of published data on Elvitegravir concentrations in the seminal plasma of preclinical animal models. However, studies in HIV-infected men have shown that Elvitegravir penetrates into seminal plasma, with concentrations sufficient to contribute to the suppression of HIV-1 RNA in this compartment nih.govnatap.org.

Colon: In humanized mice treated with a nanoparticle formulation of Elvitegravir, the drug was shown to distribute to the colon tissue nih.gov. The tissue exposure was efficient, demonstrating the potential for this delivery system to target gut-associated lymphoid tissue, a major site of HIV replication.

Interactive Data Table: Elvitegravir Concentrations in Mucosal Secretions of Rhesus Macaques

| Compartment | Median C24 (ng/mL) | Range (ng/mL) |

|---|---|---|

| Rectal Fluid | 10,750 | 1,073 - 22,230 |

| Vaginal Fluid | 1,720 | 25 - 2,820 |

Concentrations measured 24 hours after a single oral 50 mg/kg dose.

Elimination Pathways in Animal Models

The elimination of Elvitegravir from the body is primarily metabolic. It is metabolized mainly through cytochrome P450 3A (CYP3A) oxidation and, to a lesser extent, by UDP-glucuronosyltransferase 1A1 (UGT1A1) glucuronidation.

In terms of excretion, studies in rhesus macaques have indicated that the fecal route is the predominant pathway for the elimination of Elvitegravir. It has been reported that approximately 95% of an oral dose of Elvitegravir is excreted in the feces wikipedia.org. This is a key factor that may contribute to the high concentrations of the drug observed in rectal tissues and fluids wikipedia.org.

Inter-species Pharmacokinetic Comparisons (Animal Models Only)

Direct comparative pharmacokinetic studies of Elvitegravir across different animal species are not extensively detailed in the available literature. However, by cross-referencing data from separate studies, some general comparisons can be made. For instance, the oral bioavailability of Elvitegravir appears to differ between species, with reports of 30-35% in rats.

The plasma exposure achieved with a 50 mg/kg oral dose in rhesus macaques was found to be comparable to that in humans receiving an 800 mg dose, indicating a basis for allometric scaling between these species for this particular drug nih.govnih.gov. Such comparisons are vital for extrapolating preclinical findings to predict human pharmacokinetics and for selecting appropriate animal models for efficacy and safety studies rroij.com. The differences in metabolic enzyme activity and physiology between species are important considerations in these comparisons rroij.com.

Pharmacokinetic Modeling and Simulation in Preclinical Research

There is a notable lack of published studies focusing on the pharmacokinetic modeling and simulation of Elvitegravir specifically within the context of preclinical research. While pharmacokinetic modeling is a crucial tool in drug development for understanding and predicting a drug's behavior, the available literature on Elvitegravir modeling primarily focuses on clinical data, such as population pharmacokinetic analyses in HIV-infected patients. Preclinical modeling, which would involve developing models based on data from animal studies to simulate drug disposition and optimize dosing for further non-clinical and clinical trials, does not appear to be publicly available for Elvitegravir. Such research in other antiretrovirals has been used to guide the development of novel formulations, like long-acting implants, by simulating drug release and absorption rates in animal models such as rats nih.govrti.org.

Advanced Analytical Methodologies for Elvitegravir D6 Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Elvitegravir (B1684570) and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Elvitegravir in biological fluids due to its high sensitivity, specificity, and robustness. nih.govjst.go.jp This technology allows for the separation of Elvitegravir and its metabolites from endogenous matrix components, followed by their unambiguous detection and quantification. nih.govusi.ch The development of a reliable LC-MS/MS assay involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Sample Preparation Techniques (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

The primary goal of sample preparation is to extract Elvitegravir from the biological matrix (e.g., plasma) and remove interfering substances like proteins and phospholipids (B1166683) that can compromise the analytical results. sigmaaldrich.comgcms.cz The choice of technique depends on the required cleanliness of the extract, the desired recovery, and throughput needs.

Protein Precipitation (PPT): This is a rapid and straightforward technique widely used for Elvitegravir analysis. ijpsjournal.com It involves adding an organic solvent, typically acetonitrile (B52724) or methanol, to the plasma sample to denature and precipitate proteins. nih.govusi.chnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. chromatographyonline.com While efficient for high-throughput screening, PPT can sometimes result in less clean extracts compared to other methods, potentially leading to matrix effects. nih.gov One study reported a method where 100 μL of plasma was treated with acetonitrile for protein precipitation. nih.govusi.ch

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent. ijpsjournal.comnih.govnih.gov This technique can effectively remove salts and other highly polar interferences. A method for the simultaneous determination of Elvitegravir, Dolutegravir, and Cobicistat in 100μL of human plasma utilized LLE as the sample preparation step. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE is considered a more specific and rigorous sample preparation method, providing the cleanest extracts and reducing matrix effects significantly. ijpsjournal.comnih.govnih.gov The process involves passing the sample through a solid sorbent cartridge that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. ijpsjournal.com SPE has been successfully employed for the simultaneous quantification of Elvitegravir and other antiretroviral drugs in various mouse biological matrices. nih.govnih.gov

Table 1: Comparison of Sample Preparation Techniques for Elvitegravir Analysis

| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages | Reference |

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Acetonitrile, Methanol | Fast, simple, high-throughput. | Less clean extract, potential for matrix effects. | nih.govusi.ch |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Tert-butyl methyl ether | Cleaner extracts than PPT, removes salts. | More labor-intensive, requires solvent optimization. | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | C18 cartridges | High specificity, cleanest extracts, minimizes matrix effects. | More complex and time-consuming, higher cost. | nih.govnih.gov |

Chromatographic Conditions Optimization (e.g., column selection, mobile phase composition, gradient programs)

Effective chromatographic separation is critical to resolve Elvitegravir from its metabolites and other co-extracted compounds, preventing isobaric interferences. nih.gov Optimization involves selecting an appropriate column and mobile phase and developing a suitable elution program.

Column Selection: Reversed-phase chromatography is the standard approach. C18 columns are frequently used due to their hydrophobicity, which provides good retention for Elvitegravir. nih.govresearchgate.net Other columns, such as the Restek Pinnacle DB Biph column, have also been utilized to achieve desired separation in multi-analyte methods. nih.govnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent like acetonitrile or methanol. nih.govusi.chnih.govnih.gov Additives such as formic acid or ammonium (B1175870) acetate (B1210297) are commonly included to improve peak shape and enhance ionization efficiency in the mass spectrometer. nih.govusi.chnih.govnih.gov For instance, one method used an isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v). nih.govresearchgate.net

Gradient and Isocratic Programs: Both isocratic and gradient elution programs are employed. Isocratic methods use a constant mobile phase composition, offering simplicity and robustness. nih.govnih.gov Gradient programs, where the mobile phase composition changes over time, provide greater flexibility for separating complex mixtures and can shorten run times. nih.govresearchgate.net A gradient program was used with an XBridge C18 column and a mobile phase of 80:20 methanol/water with 0.1% formic acid. nih.gov

Table 2: Examples of Chromatographic Conditions for Elvitegravir Analysis

| Column | Mobile Phase | Elution Program | Flow Rate | Run Time | Reference |

| Restek Pinnacle DB Biph (50mm x 2.1mm, 5μm) | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile (45:55 v/v) | Isocratic | 0.25 mL/min | 4 min | nih.govresearchgate.net |

| XBridge C18 (50mm x 2.1mm) | 80:20 Methanol/Water with 0.1% formic acid | Gradient | Not Specified | Not Specified | nih.govresearchgate.net |

| Restek Pinnacle DB BiPh (50mm x 2.1mm, 5μm) | Not specified in detail | Isocratic | Not Specified | 6 min | nih.gov |

Mass Spectrometric Detection Parameters (e.g., Electrospray Ionization, Selected Reaction Monitoring)

The mass spectrometer provides highly selective and sensitive detection of Elvitegravir. Key parameters are optimized to ensure a strong and stable signal.

Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for this application, typically operated in the positive ion mode, as it efficiently produces protonated molecular ions [M+H]⁺ for Elvitegravir. nih.govusi.chnih.gov

Detection Mode: Quantification is performed using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govusi.ch In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions. The precursor ion (typically the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and chromatographic retention time as the analyte. chromatographyonline.com

For Elvitegravir and its deuterated internal standard, Elvitegravir-d6, specific mass transitions are monitored.

Table 3: Mass Spectrometric Parameters for Elvitegravir and Elvitegravir-d6

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Elvitegravir | ESI Positive | 448.2 | 344.1 | nih.gov |

| Elvitegravir-d6 (IS) | ESI Positive | 454.2 | 350.1 | nih.gov |

Role of Elvitegravir-d6 as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, an internal standard (IS) is essential for achieving high accuracy and precision. journalofappliedbioanalysis.com Elvitegravir-d6 serves as an ideal IS for the quantification of Elvitegravir. As a stable isotope-labeled (SIL) analog, Elvitegravir-d6 is chemically identical to the analyte but has a different mass due to the replacement of six hydrogen atoms with deuterium (B1214612). nih.govusi.chnih.gov

The fundamental role of Elvitegravir-d6 is to compensate for variability that may occur during the analytical process. journalofappliedbioanalysis.com Because it behaves almost identically to the unlabeled Elvitegravir during sample preparation (extraction, evaporation) and LC-MS/MS analysis (chromatographic retention, ionization efficiency), any loss of analyte or fluctuation in instrument response will affect both the analyte and the IS to the same extent. nih.govusi.chresearchgate.netscispace.com

Quantification is based on the ratio of the peak area of the analyte (Elvitegravir) to the peak area of the IS (Elvitegravir-d6). chromatographyonline.com This ratioing corrects for procedural variations, thereby ensuring the robustness and reliability of the assay. The use of a SIL-IS like Elvitegravir-d6 is considered the best practice in bioanalytical method development and is recommended by regulatory agencies. nih.govusi.chscispace.com

Method Validation and Performance Characteristics in Research Contexts

Before a bioanalytical method can be used for sample analysis in research, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. nih.govjournalofappliedbioanalysis.com Validation is typically performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.govusi.chjournalofappliedbioanalysis.com

Accuracy, Precision, and Linearity Assessment

These three parameters are the cornerstone of method validation, establishing the quantitative performance of the assay.

Linearity: This parameter defines the concentration range over which the assay is accurate and precise. Calibration curves are generated by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear relationship is expected, typically confirmed by a correlation coefficient (r²) value of >0.99. nih.govijpsr.comnih.govresearchgate.net

Accuracy: Accuracy measures the closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of agreement between the measured concentration and the nominal concentration. In validated methods for Elvitegravir, accuracy is often reported to be within ±15% of the nominal value (and ±20% at the lower limit of quantification). nih.govnih.gov

Precision: Precision describes the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Precision is assessed at two levels: intra-assay (repeatability within the same analytical run) and inter-assay (reproducibility across different runs). For Elvitegravir assays, the precision is generally required to be ≤15% CV (and ≤20% at the lower limit of quantification). nih.govnih.gov

Table 4: Reported Performance Characteristics of Validated LC-MS/MS Assays for Elvitegravir

| Linearity Range (ng/mL) | Accuracy | Precision (%CV) | Correlation Coefficient (r²) | Reference |

| 50 - 5000 | 3.8 - 7.2% | 3 - 6.3% (inter-day) | >0.99 | nih.govusi.ch |

| 10 - 2000 | -8.89 to -0.49% (%RE, intra-assay) | <15% | Not specified | nih.gov |

| 52 - 10,470 | Within ±15% | Within ±15% | Not specified | nih.gov |

| 10 - 4000 | Not specified | Not specified | Not specified | nih.gov |

| 5 - 2000 | Within acceptance limits | Within acceptance limits | >0.9976 | nih.gov |

Limits of Detection and Quantification in Research Matrices

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Elvitegravir, various high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been validated, establishing a range of quantification limits suitable for clinical research. nih.gov

These methods typically use Elvitegravir-d6 as an internal standard to ensure accuracy. The calibration curves for Elvitegravir quantification are validated over clinically relevant concentration ranges. For instance, one LC-MS/MS method validated a calibration curve for Elvitegravir in plasma from 50 to 5000 ng/mL. nih.govresearchgate.net Another UPLC-MS/MS method established a quantifiable range of 52 to 10,470 ng/mL in human K2EDTA plasma. nih.gov In studies utilizing dried blood spots (DBS), a validated range of 10 to 2000 ng/mL has been reported for Elvitegravir. nih.gov The precision for these assays at the lower limit of quantification (LLOQ) is consistently within ±20%, in line with regulatory guidelines. nih.gov

| Matrix | Analytical Method | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |

|---|---|---|---|---|

| Human Plasma | LC-MS/MS | 50 ng/mL | 5000 ng/mL | nih.govresearchgate.net |

| Human K2EDTA Plasma | UPLC-MS/MS | 52 ng/mL | 10,470 ng/mL | nih.gov |

| Dried Blood Spot (DBS) | LC-MS/MS | 10 ng/mL | 2000 ng/mL | nih.gov |

Evaluation of Matrix Effects and Recovery

In bioanalysis, the matrix effect refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, which can lead to ion suppression or enhancement. nih.govnih.gov The recovery of an analyte is the efficiency of the extraction process from the biological matrix. Both are critical parameters in method validation. The use of a stable isotope-labeled internal standard like Elvitegravir-d6 is essential to compensate for potential matrix effects and variations in recovery, as it shares very similar physicochemical properties with the analyte and is affected similarly by the matrix components. nih.govresearchgate.net

Studies have shown that with appropriate sample preparation techniques, such as protein precipitation or liquid-liquid extraction, matrix effects can be minimized. nih.govmedipharmsai.com In one validated LC-MS/MS method for Elvitegravir, the matrix effect variability was found to be less than 6.4%. nih.govresearchgate.net Another study using dried blood spots reported mean matrix effects of 97.11% (indicating minimal ion suppression or enhancement) with a coefficient of variation (%CV) between 2.1% and 6.9%. nih.gov

Recovery is assessed to ensure the extraction procedure is efficient and reproducible. For Elvitegravir, recovery has been demonstrated to be consistent and adequate for quantitative analysis. A UPLC-MS/MS method showed a recovery of ≥76% that was reproducible. nih.gov The study on dried blood spots found mean relative recoveries of 76.1% for Elvitegravir. nih.gov

| Parameter | Matrix | Finding | Reference |

|---|---|---|---|

| Matrix Effect Variability | Human Plasma | <6.4% | nih.govresearchgate.net |

| Mean Matrix Effect | Dried Blood Spot (DBS) | 97.11% | nih.gov |

| Recovery | Human K2EDTA Plasma | ≥76% | nih.gov |

| Mean Relative Recovery | Dried Blood Spot (DBS) | 76.1% | nih.gov |

Stability Studies in Biological Matrices for Research Applications

Assessing the stability of an analyte in biological matrices under various storage and handling conditions is a critical component of bioanalytical method validation. nih.gov This ensures that the measured concentration accurately reflects the concentration in the sample at the time of collection. Stability studies for Elvitegravir have been conducted to evaluate its integrity under different conditions, including short-term room temperature storage, long-term frozen storage, and freeze-thaw cycles.

In a validated LC-MS/MS assay, plasma samples containing Elvitegravir were found to be stable under several conditions, with degradation of less than 15%. nih.govresearchgate.net These conditions included storage at room temperature for 48 hours, refrigeration at +4°C for 48 hours, and being frozen at -20°C for 3 months. nih.govresearchgate.net Another study demonstrated the long-term stability of Elvitegravir in patient plasma samples for at least 12 months when stored at -40°C. nih.gov These findings confirm that Elvitegravir is stable under typical laboratory handling and storage conditions, ensuring the reliability of quantitative data in research applications.

| Condition | Duration | Matrix | Result | Reference |

|---|---|---|---|---|

| Room Temperature | 48 hours | Human Plasma | Stable (<15% change) | nih.govresearchgate.net |

| Refrigerated (+4°C) | 48 hours | Human Plasma | Stable (<15% change) | nih.govresearchgate.net |

| Frozen (-20°C) | 3 months | Human Plasma | Stable (<15% change) | nih.govresearchgate.net |

| Heated (60°C) | 1 hour | Human Plasma | Stable (<15% change) | nih.govresearchgate.net |

| Frozen (-40°C) | 12 months | Human Plasma | Stable | nih.gov |

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govchromatographyonline.comnih.gov When applied to analytical methods (Analytical QbD or AQbD), this approach ensures the development of robust and reliable quantification assays. etflin.compharm-int.com

A study has successfully applied the QbD concept to the development of an HPLC-MS/MS method for Elvitegravir quantification in human plasma. nih.gov The process involved:

Defining the Analytical Target Profile (ATP): The goal was to develop a fast, inexpensive, precise, and accurate quantification method compliant with regulatory guidelines. nih.gov

Risk Analysis: Critical process parameters affecting the results were identified for each operative unit of the method (e.g., sample preparation, chromatographic conditions, detector settings). nih.gov

Design of Experiments (DoE): Different experiments were designed and conducted to model and optimize the factors affecting the analytical responses. nih.gov

This systematic approach resulted in a thoroughly optimized and robust method that was successfully validated and applied clinically. nih.gov The application of QbD principles moves beyond traditional empirical method development, providing a deeper understanding of the method's capabilities and limitations, which ultimately enhances the quality and reliability of the analytical data generated. etflin.comnih.gov

Addressing Metabolite Interference in Quantification Assays using Deuterated Standards

Metabolites of a drug can potentially interfere with its quantification if they are not chromatographically separated or if they undergo in-source fragmentation in the mass spectrometer to produce the parent drug ion. This can lead to an overestimation of the parent drug's concentration.

In the case of Elvitegravir, a known metabolite is Elvitegravir glucuronide. Analytical methods must be able to distinguish the parent drug from its metabolites. Research has shown that a well-developed LC-MS/MS method can achieve effective chromatographic separation of Elvitegravir from its glucuronide metabolite. nih.govresearchgate.net This separation prevents the glucuronide from interfering with the quantification of the parent compound.

The use of a stable isotope-labeled internal standard like Elvitegravir-d6 is particularly advantageous in this context. While the primary role of EVG-d6 is to correct for variability in sample processing and matrix effects, its distinct mass-to-charge ratio ensures that it does not interfere with the detection of either the parent drug or its metabolites. Analysis of patient samples using such a validated method confirmed the presence of Elvitegravir glucuronide, but it was well-separated from Elvitegravir, thereby excluding potential interference from the in-source dissociation of the glucuronide back to the parent drug. nih.govresearchgate.net This demonstrates the robustness of the assay in accurately quantifying Elvitegravir even in the presence of its metabolites.

Applications of Deuterium Labeling in Elvitegravir Research Beyond Quantification

Tracing Metabolic Pathways in Preclinical Biological Systems

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Stable isotope labeling is a powerful technique for elucidating metabolic pathways without the need for radioactive compounds. By strategically replacing hydrogen atoms with deuterium (B1214612) in the Elvitegravir (B1684570) molecule to create Elvitegravir-d6, researchers can use mass spectrometry to track the drug and its metabolites in preclinical biological systems.

Elvitegravir is known to be metabolized primarily through two main pathways: cytochrome P450 3A (CYP3A)-mediated oxidation and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A1/3 (UGT1A1/3)-mediated glucuronidation. nih.gov When Elvitegravir-d6 is introduced into an in vitro system (like human liver microsomes) or a preclinical animal model, its metabolic products can be distinguished from endogenous compounds and from the metabolites of any co-administered non-deuterated drug.

The process involves the following key steps:

Administration: Elvitegravir-d6 is administered to the preclinical system.

Sample Collection: Biological samples, such as plasma, urine, or feces, are collected over time.

Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to analyze the samples. The mass spectrometer can selectively detect the deuterated parent compound and any metabolites that retain the deuterium label.

Identification: The mass difference between the deuterated parent drug and its metabolites allows for the confident identification of metabolic products, such as hydroxylated or glucuronidated forms of Elvitegravir.

This approach enables researchers to map the metabolic fate of the drug, identify major and minor metabolites, and understand the primary routes of elimination. nih.gov For instance, observing a deuterated glucuronide metabolite confirms the role of the UGT pathway in the drug's clearance. nih.gov This information is invaluable for predicting potential drug-drug interactions and understanding inter-species differences in metabolism during preclinical development. biocytogen.comnih.gov

Enhancing Bioanalytical Method Robustness and Specificity Through Deuteration

In quantitative bioanalysis, particularly using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for ensuring accuracy and precision. kcasbio.comscispace.com Elvitegravir-d6 is ideally suited for this role in the quantification of Elvitegravir in biological matrices like human plasma. nih.govresearchgate.net

The robustness and specificity of a bioanalytical method are enhanced through several mechanisms when using a deuterated internal standard:

Compensation for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. kcasbio.com Because a deuterated internal standard like Elvitegravir-d6 is chemically identical to the non-labeled analyte, it experiences the same matrix effects (ion suppression or enhancement). clearsynth.comaptochem.com By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to more accurate and reliable quantification. lcms.cz

Correction for Sample Processing Variability: A SIL-IS corrects for analyte loss during sample preparation steps, such as protein precipitation, liquid-liquid extraction, and evaporation. scispace.com Since Elvitegravir-d6 is added to the sample at the beginning of the process, it experiences the same procedural losses as the endogenous Elvitegravir.

Improved Chromatographic Specificity: Elvitegravir-d6 co-elutes with Elvitegravir during liquid chromatography. aptochem.com This ensures that any fluctuations in retention time or peak shape affect both the analyte and the internal standard equally, improving the precision of the measurement.

A validated LC-MS/MS method for the simultaneous quantification of Elvitegravir and Rilpivirine in the plasma of HIV-positive patients successfully utilized Elvitegravir-d6 as the internal standard. nih.gov The method demonstrated high precision and accuracy over a clinically relevant concentration range, underscoring the value of using a deuterated analogue to achieve a robust and reliable assay suitable for therapeutic drug monitoring and pharmacokinetic studies. nih.govscispace.com

Table 1: Bioanalytical Method Parameters Using Elvitegravir-d6 This interactive table summarizes key parameters from a validated LC-MS/MS assay that uses Elvitegravir-d6 as an internal standard.

| Parameter | Details | Reference |

|---|---|---|

| Analyte | Elvitegravir (EVG) | nih.gov |

| Internal Standard | Elvitegravir-d6 (EVG-D6) | nih.gov |

| Biological Matrix | Human Plasma | nih.gov |

| Quantification Range | 50 to 5000 ng/ml | nih.gov |

| Precision (Inter-day CV%) | 3% - 6.3% | nih.gov |

| Accuracy | 3.8% - 7.2% | nih.gov |

| Key Advantage | Mitigates matrix effect variability (<6.4%) | nih.gov |

Research in Proteomics and Metabolomics Utilizing Stable Isotopes for Mechanistic Studies

Beyond its use as an analytical standard, deuterium labeling is a cornerstone of advanced research in proteomics and metabolomics, which aim to provide a system-level understanding of a drug's mechanism of action and its effects on cellular processes. While specific studies applying Elvitegravir-d6 in these fields are not prominent, the principles of using stable isotopes are well-established and directly applicable.

Proteomics: In proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are used to accurately quantify changes in protein expression in response to a drug. nih.gov In a hypothetical study, two cell populations could be cultured, one of which is treated with Elvitegravir. By analyzing the proteomes, researchers could identify proteins that are up- or down-regulated in response to the drug. This can help uncover off-target effects, identify proteins involved in drug resistance mechanisms, or further elucidate the pathways affected by HIV integrase inhibition. mdpi.commetwarebio.com

Metabolomics: Metabolomics involves the comprehensive study of small molecules (metabolites) in a biological system. Stable isotope-resolved metabolomics (SIRM) uses labeled compounds to trace their path through metabolic networks. mdpi.comdoaj.org For instance, researchers could use metabolomic approaches to compare the metabolic profiles of HIV-infected cells treated with an integrase inhibitor versus untreated cells. nih.gov Such studies have been used to investigate the effects of different classes of antiretroviral drugs on host metabolism, revealing perturbations in pathways like fatty acid biosynthesis and vitamin metabolism. mdpi.com Using a deuterated drug like Elvitegravir-d6 could, in principle, allow for simultaneous tracking of the drug's own metabolism alongside its impact on the host cell's metabolome, providing a more integrated picture of its pharmacodynamic effects. A metabolomic approach was successfully used to identify a novel metabolite of the integrase inhibitor Dolutegravir, highlighting the power of these techniques in drug metabolism research. nih.gov

Development of Deuterated Drug Candidates and Analogues for Improved Pharmacological Profiles (General Principle)

One of the most innovative applications of deuterium labeling is the development of new chemical entities where deuterium is strategically placed to improve a drug's pharmacological properties. This strategy, sometimes called the "deuterium switch," leverages the kinetic isotope effect (KIE). wikipedia.orgnih.gov

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of a C-H bond as the rate-limiting step. nih.gov By replacing a hydrogen atom at a site of metabolism with deuterium, the rate of that metabolic reaction can be significantly slowed.

This principle can lead to several potential therapeutic advantages:

Improved Metabolic Stability and Longer Half-Life: By slowing down metabolism, the drug remains in the body for a longer period, potentially allowing for less frequent dosing and improving patient adherence. bioscientia.de

Reduced Formation of Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuterating the site of its formation can "shunt" the metabolism towards alternative, less toxic pathways, thereby improving the drug's safety profile. nih.gov

Increased Bioavailability: For drugs that undergo extensive first-pass metabolism in the liver, deuteration can reduce this effect, leading to higher plasma concentrations of the active drug after oral administration.

Enhanced Efficacy: A more stable and predictable pharmacokinetic profile can lead to more consistent drug exposure, potentially enhancing therapeutic efficacy. nih.gov

This strategy has been successfully translated into clinically approved drugs. A prime example is deutetrabenazine, a deuterated version of tetrabenazine. The deuteration slows the drug's metabolism, leading to a superior pharmacokinetic profile that allows for lower and less frequent dosing compared to its non-deuterated counterpart. nih.govresearchgate.netwikipedia.org The development of deuterated drug candidates represents a streamlined approach to creating potentially superior, patentable medicines by building upon the known pharmacology of existing compounds. researchgate.net

Table 2: General Comparison of Hydrogenated vs. Deuterated Drug Properties This interactive table outlines the general principles and potential advantages of developing deuterated drug candidates.

| Property | Hydrogenated (Protiated) Compound | Deuterated Compound | Underlying Principle |

|---|---|---|---|

| C-H vs. C-D Bond Strength | Standard | Stronger | Kinetic Isotope Effect (KIE) |

| Rate of Metabolism | Typically faster at C-H bonds | Slower at C-D bonds if bond cleavage is rate-limiting | KIE slows enzymatic reaction |

| Plasma Half-Life | Shorter | Potentially longer | Reduced metabolic clearance |

| Dosing Frequency | May be more frequent | Potentially less frequent | Longer duration of action |

| Metabolite Profile | Standard metabolic pathways | Can be altered ("metabolic shunting") | Slower primary pathway may increase flux through secondary pathways |

| Therapeutic Profile | Established | May be improved (e.g., better safety or efficacy) | More stable pharmacokinetics, reduced toxic metabolites |

Theoretical and Computational Investigations of Elvitegravir and Its Analogues

In Silico Modeling of Elvitegravir (B1684570) and Deuterated Analogues

In silico modeling of Elvitegravir and its analogues, including the deuterated form Elvitegravir-d6, encompasses a range of computational techniques to predict their physicochemical properties and biological activities. One of the primary methods employed is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity nih.govwikipedia.orgmdpi.com. For Elvitegravir analogues, QSAR studies have successfully modeled their anti-HIV activity using various physicochemical and structural descriptors nih.govnih.gov.

These descriptors, which are calculated using computational software, can be broadly categorized as follows:

Physicochemical Descriptors: These include properties such as molecular weight, logP (a measure of lipophilicity), and molar volume nih.gov.

Structural or Topological Descriptors: These quantify various aspects of the molecular structure, such as the Wiener index and molecular topological index nih.gov.

A study involving 26 analogues of Elvitegravir utilized multiple linear regression analysis to build QSAR models. The best models were selected based on high squared correlation coefficient (R-Sq) values, high F-values, and low residual errors, indicating a strong predictive capability nih.govnih.gov. The significance of the chosen descriptors was validated by a low p-value (regression) of 0.000 in the selected models, which is less than the level of significance of 0.005 nih.gov. These findings suggest that the anti-HIV activity of Elvitegravir derivatives is significantly dependent on their physicochemical properties nih.govnih.gov.

While specific in silico modeling studies on Elvitegravir-d6 are not extensively documented in publicly available literature, the principles of computational modeling of deuterated compounds can be applied. The primary difference between Elvitegravir and Elvitegravir-d6 is the substitution of six hydrogen atoms with deuterium (B1214612) atoms. This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond nih.gov. This increased bond strength, known as the kinetic isotope effect, can significantly impact the metabolic stability of the drug nih.govjuniperpublishers.com. In silico models can theoretically account for this by adjusting the parameters related to bond strength and reactivity at the deuterated sites. Such models would predict a slower rate of metabolism for Elvitegravir-d6 at the deuterated positions, which could lead to an altered pharmacokinetic profile, such as a longer half-life and increased exposure juniperpublishers.com.

The following interactive table summarizes key physicochemical descriptors used in the QSAR modeling of Elvitegravir analogues.

| Descriptor | Description | Relevance in QSAR |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption, distribution, and metabolism. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets of target proteins. |

| Molar Volume (MV) | The volume occupied by one mole of a substance. | Relates to the size and shape of the molecule, which can influence binding affinity. |

| Wiener Index (WI) | A topological index of a molecule, calculated as the sum of distances between all pairs of vertices. | Captures the branching of the molecular skeleton, which can impact biological activity. |

| Molecular Topological Index (MTI) | A numerical descriptor that quantifies the topology of a molecule. | Reflects the connectivity of atoms and can be correlated with various biological activities. |

Molecular Docking Studies with Integrase Enzyme Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex arxiv.orgnih.govarxiv.org. In the context of Elvitegravir, docking studies have been crucial in understanding its interaction with the HIV-1 integrase enzyme, its primary target arxiv.orgnih.gov. These studies typically involve docking Elvitegravir and its analogues into the active site of the integrase enzyme, often using crystal structures of the enzyme obtained from protein data banks arxiv.org.

The primary goal of these docking studies is to elucidate the binding mode of Elvitegravir and identify the key amino acid residues in the integrase active site that are involved in the interaction. The active site of HIV-1 integrase contains a conserved D,D-35-E motif (Asp64, Asp116, and Glu152) that is essential for its catalytic activity and coordinates two divalent metal ions (usually Mg2+). Elvitegravir functions by chelating these metal ions, thereby inhibiting the strand transfer reaction catalyzed by the integrase.

Docking simulations have consistently shown that Elvitegravir binds in the active site of the integrase enzyme in a manner that allows its oxygen atoms to chelate the two Mg2+ ions. Furthermore, these studies have identified key interactions with amino acid residues such as Thr66, Val77, Glu152, and Lys159 arxiv.org. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated to quantify the strength of the interaction. For instance, a molecular docking study of Elvitegravir with a wild-type HIV-1 integrase showed a binding affinity of -7.2 kcal/mol nih.gov. Another study reported binding affinities of Elvitegravir with different HIV-1 subtypes, with scores of -3.7 kcal/mol for CRF02_AG, -3.4 kcal/mol for Subtype B, and -3.4 kcal/mol for Subtype C nih.gov.

The interactive table below presents a summary of key findings from molecular docking studies of Elvitegravir with HIV-1 integrase.

| HIV-1 Integrase Subtype/Variant | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Wild-Type | -7.2 | Glu170, Thr174 | nih.gov |

| Variant (M154I) | -8.1 | Glu170, Thr174, Ala124, Ala125 | nih.gov |

| CRF02_AG | -3.7 | Not specified | nih.gov |

| Subtype B | -3.4 | Not specified | nih.gov |

| Subtype C | -3.4 | Not specified | nih.gov |

Computational Predictions of Metabolic Fate and Drug Interactions

Computational methods play a crucial role in predicting the metabolic fate of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for drug-drug interactions nih.gov. For Elvitegravir, these predictions are particularly important as it is primarily metabolized by the cytochrome P450 (CYP) 3A enzymes juniperpublishers.com.

In silico tools can predict the sites of metabolism on a molecule, which are the specific atoms or functional groups that are most susceptible to enzymatic modification. For Elvitegravir, these predictions would highlight the positions that are likely to undergo oxidation by CYP3A enzymes. In the case of Elvitegravir-d6, the deuteration at specific sites is intended to slow down the rate of metabolism at those positions. Computational models can be used to quantify this kinetic isotope effect and predict the extent to which deuteration will improve the metabolic stability of the compound juniperpublishers.com. By reducing the rate of metabolism, Elvitegravir-d6 is expected to have a longer half-life and improved pharmacokinetic profile compared to its non-deuterated counterpart.

Furthermore, computational models are extensively used to predict potential drug-drug interactions. Since Elvitegravir is a substrate of CYP3A, it is susceptible to interactions with other drugs that are inhibitors or inducers of this enzyme. In silico platforms can screen for potential interactions by docking Elvitegravir and other co-administered drugs into the active site of CYP3A enzymes. These models can predict whether a co-administered drug will act as an inhibitor, potentially leading to increased levels of Elvitegravir, or as an inducer, which could decrease its efficacy. These predictions are critical for ensuring the safe and effective use of Elvitegravir in combination with other medications. The effect of deuteration in Elvitegravir-d6 on drug interactions is likely to be indirect. By altering the metabolic profile, deuteration could potentially reduce the impact of certain drug interactions, but this would need to be confirmed through specific computational and experimental studies.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity oncodesign-services.comresearchgate.netnih.gov. Computational methods are integral to modern SAR studies, providing a framework to systematically explore the chemical space and identify the key structural features responsible for a desired biological effect oncodesign-services.comresearchgate.net.

For Elvitegravir and its analogues, computational SAR studies have been instrumental in identifying the pharmacophore, which is the essential arrangement of functional groups required for biological activity. These studies have confirmed the importance of the quinolone core, the diketo acid functionality for metal chelation, and the benzyl (B1604629) group for hydrophobic interactions within the integrase active site.

The insights gained from computational SAR studies can guide the design of new analogues with improved properties. For Elvitegravir-d6, the SAR would be largely conserved with respect to its interaction with the integrase target. However, the introduction of deuterium represents a specific structural modification aimed at improving its metabolic properties rather than its direct biological activity. Computational SAR approaches could be used to explore the effects of deuteration at different positions on the molecule to identify the optimal deuteration pattern for maximizing metabolic stability without compromising its antiviral potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.